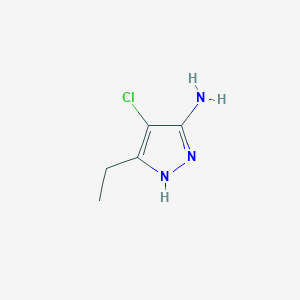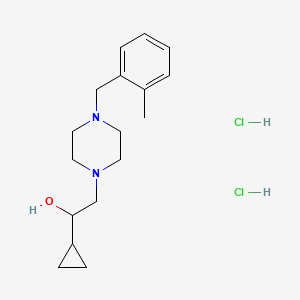
1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride is a structurally complex molecule that features a piperazine ring, a common moiety in pharmaceutical chemistry due to its versatility and prevalence in drug molecules. While the specific compound is not directly described in the provided papers, related structures with piperazine rings and cyclopropyl groups are discussed, which can provide insights into the chemical behavior and properties of the compound of interest.
Synthesis Analysis
The synthesis of related piperazine-containing compounds involves multi-step processes. For instance, the synthesis of a 1,4-piperazine-2,5-dione derivative was achieved in 23% yield over six steps from a specific indan-2-carboxylate precursor . This suggests that the synthesis of complex piperazine derivatives can be challenging and may require optimization to improve yields.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by X-ray diffraction analysis. For example, the structure of 1,4-bis-(cyclopropylmethyl) piperazine dihydrochloride was determined using this technique, revealing a monoclinic crystal system with specific cell parameters and a "chair" conformation for the piperazinium ion . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can be used to infer the structure of similar compounds.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by their molecular structure. The presence of cyclopropyl groups and other substituents can affect the electron distribution and steric hindrance, which in turn can influence the compound's behavior in chemical reactions. Although the provided papers do not detail specific reactions for the compound , they do provide a foundation for understanding how similar structures may react under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are often determined by their molecular structure and the nature of their substituents. For instance, the polymorphic forms of a piperazine dione derivative exhibited different hydrogen-bonding networks, which can affect solubility and stability . The crystal packing in another piperazine derivative was influenced by electrostatic attractions and hydrogen bonds, which are important factors in the compound's physical properties . These insights are valuable for predicting the properties of related compounds, such as this compound.
科学的研究の応用
Synthesis and Chemical Properties
1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride has been explored in the context of synthetic chemistry and chemical property studies. Research has focused on synthesizing novel macrocyclic ligands containing piperazine moieties and their metal complexes, highlighting the chemical versatility and potential for creating complex structures with specific properties. Such studies contribute to understanding the ligand's coordination behavior and its applications in forming metal complexes with potential biological activities. For example, the synthesis of a novel macrocycle incorporating a piperazine unit has shown significant inhibitory activity against various bacteria and fungi, demonstrating the compound's potential in antimicrobial applications (Nishat et al., 2007).
Biological Studies
The compound has been part of pharmacological studies to assess its efficacy as an analgesic in experimental animals, showing potential without significant physical dependence liability, indicating its relevance in pain management research (Nakamura et al., 1979). Additionally, its metabolic pathways have been explored, with findings on the oxidative metabolism of related compounds in vitro, contributing to the understanding of its pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).
Antimicrobial and Antitumor Activities
Research has also been conducted on the synthesis and evaluation of the compound and its derivatives for antimicrobial and antitumor activities. Studies include the creation of novel compounds with piperazine elements and their subsequent testing against various microbial strains and tumor cell lines. These efforts aim to discover new therapeutic agents that can effectively combat infections and cancer (Hakobyan et al., 2020). For instance, the investigation of piperazine-based tertiary amino alcohols and their dihydrochlorides has revealed their potential in affecting tumor DNA methylation processes in vitro, suggesting a novel approach to cancer treatment.
特性
IUPAC Name |
1-cyclopropyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-14-4-2-3-5-16(14)12-18-8-10-19(11-9-18)13-17(20)15-6-7-15;;/h2-5,15,17,20H,6-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUIXCJBTGAJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(C3CC3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2551054.png)
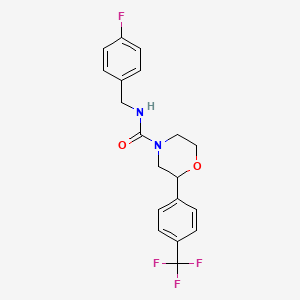
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2551056.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)

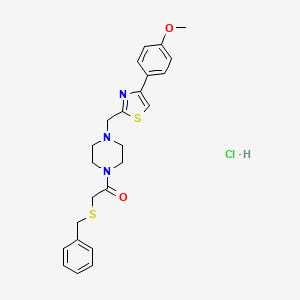

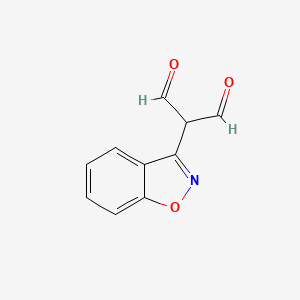

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)
